molecular formula C28H29NO7 B12951798 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid

Cat. No.: B12951798
M. Wt: 491.5 g/mol
InChI Key: MYDMIEGCOHQTKP-SFHVURJKSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid is a complex organic compound often used in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trimethoxybenzyl moiety. It is primarily utilized in peptide synthesis and as an intermediate in the development of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Backbone: The protected amine is then coupled with a suitable propanoic acid derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Trimethoxybenzyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution often involves reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its role as a peptide synthesis intermediate. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The trimethoxybenzyl group can interact with various molecular targets, influencing biological pathways and enhancing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Lacks the trimethoxy groups, resulting in different reactivity and biological activity.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Contains a single methoxy group, altering its chemical properties.

Uniqueness

The presence of the trimethoxybenzyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3,4-trimethoxybenzyl)propanoic acid imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the trimethoxybenzyl moiety can interact with specific biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C28H29NO7

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C28H29NO7/c1-33-24-13-12-17(25(34-2)26(24)35-3)14-18(27(30)31)15-29-28(32)36-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-13,18,23H,14-16H2,1-3H3,(H,29,32)(H,30,31)/t18-/m0/s1

InChI Key

MYDMIEGCOHQTKP-SFHVURJKSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC)OC

Origin of Product

United States

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